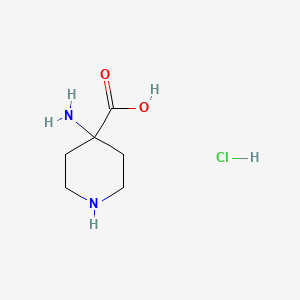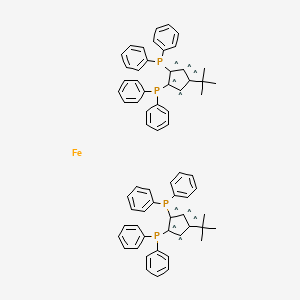
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1'-(di-i-propylphosphino)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene is a complex organophosphorus compound that features a ferrocene backbone. This compound is notable for its unique structure, which includes a ferrocene core substituted with bulky phosphine ligands. The presence of these ligands imparts significant steric hindrance and electronic properties, making it a valuable compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene typically involves the following steps:
Formation of the Ferrocene Core: The initial step involves the preparation of the ferrocene core, which can be synthesized by the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Ligands: The ferrocene core is then functionalized with phosphine ligands. This is achieved through a series of substitution reactions where the cyclopentadienyl rings are substituted with diphenylphosphino and di-i-propylphosphino groups.
Addition of t-Butyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ferrocene: Large-scale production of ferrocene is carried out using iron(II) chloride and cyclopentadienyl anion.
Functionalization with Phosphine Ligands: The ferrocene is then functionalized with phosphine ligands using high-pressure reactors to ensure complete substitution.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene.
Análisis De Reacciones Químicas
Types of Reactions
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine ligands to phosphine hydrides.
Substitution: The phosphine ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine hydrides.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, including conductive polymers and molecular electronics.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of phosphine ligands with transition metals.
Mecanismo De Acción
The mechanism of action of 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene involves its ability to coordinate with transition metals. The phosphine ligands donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic processes. The ferrocene core provides additional stability and electronic properties, enhancing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Lacks the t-butyl and di-i-propylphosphino groups, resulting in different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane: A simpler phosphine ligand without the ferrocene core.
Triphenylphosphine: A common phosphine ligand used in various catalytic processes.
Uniqueness
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene is unique due to its combination of bulky phosphine ligands and a ferrocene core. This structure imparts significant steric hindrance and electronic properties, making it highly effective in specific catalytic applications where other ligands may not perform as well.
Propiedades
InChI |
InChI=1S/C33H31P2.C11H18P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-9(2)12(10(3)4)11-7-5-6-8-11;/h4-25H,1-3H3;5-10H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOYDHUOTZVTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49FeP3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)






